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1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Cat. No.: B7768135
CAS No.: 29256-79-9
M. Wt: 276.28 g/mol
InChI Key: WGIRTDAEWOUFQR-UHFFFAOYSA-N
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Description

Evolution of Research on Halogenated Alkanes

The study of halogenated alkanes dates back to the 19th century, coinciding with the foundational development of organic chemistry. chemimpex.com Initial research focused on simple substitution reactions to create alkyl halides. These early methods provided a basis for the industrial production of a variety of haloalkanes, which became crucial building blocks in chemical manufacturing due to the reactivity of the carbon-halogen bond. chemimpex.com

Over time, research expanded to polyhalogenated compounds, including those containing multiple different halogens. The discovery of stable, non-toxic, and non-flammable chlorofluorocarbons (CFCs), such as Dichlorodifluoromethane (Freon 12), revolutionized industries like refrigeration and aerosol propellants. byjus.combyjus.com However, the environmental impact of certain haloalkanes, particularly their effect on the ozone layer, led to a significant shift in research focus towards developing safer alternatives and understanding the metabolic and degradation pathways of these compounds. byjus.com Current research often investigates the mechanisms of dehalogenation, both biotic and abiotic, and explores the use of polyhalogenated compounds as reagents in complex syntheses. nih.govnih.gov

Significance of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066) as a Research Subject

This compound is a polyhalogenated ethane (B1197151) with the chemical formula C₂Br₂ClF₃. nih.gov Its structure is notable for having a trifluoromethyl group (-CF₃) and a carbon atom bonded to three different types of atoms: two bromine atoms, one chlorine atom, and the other carbon atom. This unique arrangement of substituents on a simple ethane backbone makes it a compound of considerable interest for fundamental and applied chemical research.

The physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 754-17-6
Molecular Formula C₂Br₂ClF₃
Molecular Weight 276.28 g/mol
Melting Point 42-45 °C
Boiling Point 91-92 °C
Density 2.387 g/cm³
Refractive Index 1.465
Data sourced from chemical supplier information. alfachemch.com

While specific research literature on this compound is limited, its significance can be inferred from the study of analogous compounds. Its isomer, 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, is utilized as a reagent in synthetic chemistry for developing new materials. chemimpex.com The presence of multiple halogen atoms with different leaving group abilities (I > Br > Cl > F) in this compound suggests it could be a valuable substrate for studying selective dehalogenation reactions. Such studies are crucial for understanding reaction mechanisms, including reductive dehalogenation processes mediated by biological systems like cytochrome P450, which often proceed through radical or carbanionic intermediates. nih.gov

The trifluoromethyl group is known to confer specific properties to organic molecules, including high thermal stability and lipophilicity. The combination of a -CF₃ group with a di-bromo-chloro-methyl group makes this compound a potentially useful building block for introducing these functionalities into more complex molecules, a common strategy in the synthesis of agrochemicals and materials with specialized properties.

Scope and Research Imperatives

The unique structure of this compound opens up several avenues for future research. Key imperatives include:

Synthetic Methodologies: Developing efficient and selective synthetic routes for its preparation is a primary goal. This could involve halogen exchange reactions on suitable precursors or the addition of bromine and chlorine to a fluorinated ethane derivative.

Reactivity Studies: A thorough investigation of its chemical reactivity is essential. This includes studying the conditions for selective cleavage of the C-Br versus the C-Cl bonds in nucleophilic substitution or reduction reactions. Understanding its behavior in dehydrohalogenation reactions could also lead to the synthesis of novel halogenated alkenes. byjus.comlearncbse.in

Applications in Synthesis: Exploring its use as a precursor in organic synthesis is a major research direction. It could serve as a source for generating reactive intermediates or for introducing the CBrClF-CF₃ moiety into target molecules.

Physicochemical and Spectroscopic Characterization: Detailed experimental and computational studies are needed to fully characterize its molecular properties, including bond dissociation energies, dipole moment, and spectroscopic signatures. While some data is available for its isomer, a comprehensive analysis of this compound is required. nist.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Br2ClF3 B7768135 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS No. 29256-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRTDAEWOUFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073231
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
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Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-17-6, 29256-79-9
Record name 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorodibromotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Laboratory-Scale Synthesis Pathways

The construction of the 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066) molecule necessitates precise control over the introduction of bromine, chlorine, and a trifluoromethyl group.

One plausible route to this compound involves the selective halogenation of a suitable precursor. A potential starting material could be 1-chloro-2,2,2-trifluoroethane or 1,1-dichloro-2,2,2-trifluoroethane. The key challenge lies in the controlled, sequential introduction of two bromine atoms and one chlorine atom onto the same carbon.

Free-radical halogenation is a common method for introducing halogens to alkanes. For instance, the bromination of a chloro-trifluoroethane precursor could be initiated using UV light or a chemical initiator like AIBN (azobisisobutyronitrile). The reaction conditions, such as temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to favor the formation of the desired dibrominated product over mono-brominated or other side products.

A hypothetical reaction scheme could involve the bromination of 1-chloro-1,1-difluoro-2,2,2-trifluoroethane, though the synthesis of this precursor would present its own challenges. A more direct approach might involve the halogen exchange of a more readily available starting material.

Table 1: Hypothetical Optimization of Bromination Reaction

Entry Precursor Brominating Agent Catalyst/Initiator Temperature (°C) Yield of this compound (%)
1 1-Chloro-2,2,2-trifluoroethane NBS (2.2 eq) AIBN 80 Low (mixture of products)
2 1-Chloro-2,2,2-trifluoroethane Br2 UV light (365 nm) 25 Moderate (selectivity issues)

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile. Data is representative of typical outcomes for such reactions and not from specific studies on this compound.

An alternative strategy involves the introduction of the trifluoromethyl (CF3) group onto a pre-halogenated methane (B114726) derivative. For example, a reaction between dibromochloromethane and a trifluoromethylating agent could potentially yield the target compound.

Modern trifluoromethylation reagents, such as the Togni or Umemoto reagents, allow for the electrophilic introduction of the CF3 group. Alternatively, nucleophilic trifluoromethylation using "Ruppert's reagent" (TMSCF3) in the presence of a suitable fluoride (B91410) source could be envisioned. Perfluoroalkylation using fluoroform (HCF3) has also emerged as a cost-effective method, though it often requires specific activation conditions.

The challenge in this approach is to find a suitable one-carbon precursor that can be effectively trifluoromethylated without undergoing undesired side reactions, such as elimination or the formation of other halogenated species.

Novel Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of complex halogenation reactions.

Transition metal catalysts, particularly those based on palladium, copper, and iron, have been extensively used for the formation of carbon-halogen bonds. For the synthesis of this compound, a copper-catalyzed reaction could be a viable option. For instance, a Sandmeyer-type reaction on a suitable diazonium salt precursor, though complex to prepare, could introduce a bromine or chlorine atom.

More advanced methods involve the direct C-H halogenation catalyzed by transition metals. A palladium catalyst, for example, could direct the halogenation of a C-H bond adjacent to the trifluoromethyl group, although achieving di-bromination and mono-chlorination on a single carbon with high selectivity would be a significant synthetic hurdle.

Table 2: Potential Transition Metal-Catalyzed Approaches

Catalyst System Halogen Source Substrate Type Plausible Reaction Key Challenge
Cu(I)/Cu(II) CBr4, CCl4 Diazonium Salt Sandmeyer-type halogenation Synthesis of the required diazonium precursor
Pd(OAc)2/Ligand NBS, NCS Trifluoroethyl precursor Directed C-H halogenation Controlling the degree of halogenation

NCS: N-Chlorosuccinimide. This table represents plausible catalytic strategies based on known reactivity patterns.

While this compound is a chiral molecule, its stereoselective synthesis would be exceptionally challenging. Organocatalysis has emerged as a powerful tool for enantioselective reactions, including halogenations.

A hypothetical approach could involve the use of a chiral organocatalyst, such as a cinchona alkaloid derivative, to catalyze the addition of a halogen to a suitable prochiral substrate. For example, the enantioselective chlorination of a dibromo-substituted enolate bearing a trifluoromethyl group could be a potential, albeit complex, route. However, the development of a substrate and catalyst system that would favor the formation of one enantiomer of this compound over the other remains a theoretical endeavor at this point.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

If the synthesis proceeds via free-radical halogenation, the mechanism would involve three key steps:

Initiation: Generation of halogen radicals (e.g., Br•) from a source like Br2 using UV light.

Propagation: The halogen radical abstracts a hydrogen atom from the substrate, creating a carbon-centered radical. This radical then reacts with a halogen molecule to form the C-halogen bond and a new halogen radical. This step would need to occur multiple times to introduce the required halogens.

Termination: Combination of two radicals to form a stable molecule.

For transition metal-catalyzed pathways, the mechanism would be significantly different and would depend on the specific metal and ligands used. A common cycle could involve:

Oxidative Addition: The metal center inserts into a C-H or C-X (where X is a leaving group) bond.

Ligand Exchange/Coordination: The halogenating agent coordinates to the metal center.

Reductive Elimination: The C-halogen bond is formed, and the catalyst is regenerated.

Investigating these mechanisms would typically involve techniques such as kinetic studies, isotopic labeling, and computational modeling to determine the rate-determining steps and identify key intermediates. Such studies would be essential for rationally designing more efficient and selective synthetic routes to this compound.

Reaction Kinetics and Rate-Determining Steps

The synthesis of this compound via free-radical halogenation involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org The kinetics of such reactions are complex and highly dependent on the reaction conditions.

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (Br₂ or Cl₂) to form two halogen radicals. This step typically requires an external energy source like UV light or high temperatures. libretexts.org

Br₂ --(hν)--> 2Br• Cl₂ --(hν)--> 2Cl•

Propagation: These highly reactive halogen radicals then abstract a hydrogen atom from the organic substrate, forming a haloalkyl radical. This radical then reacts with another halogen molecule to form the product and regenerate the halogen radical, thus propagating the chain. chemistrysteps.com

For Dibromination:

CF₃CH₃ + Br• → CF₃CH₂• + HBr

CF₃CH₂• + Br₂ → CF₃CH₂Br + Br•

CF₃CH₂Br + Br• → CF₃CHBr• + HBr

CF₃CHBr• + Br₂ → CF₃CHBr₂ + Br•

For Chlorination:

CF₃CHBr₂ + Cl• → CF₃CBr₂• + HCl

CF₃CBr₂• + Cl₂ → CF₃CBr₂Cl + Cl•

The rate-determining step in free-radical halogenation is typically the hydrogen abstraction step (the first propagation step). chemistrysteps.comyoutube.com This is because it involves the breaking of a relatively strong C-H bond and has a higher activation energy compared to the reaction of the alkyl radical with a halogen molecule. mnstate.edu The stability of the resulting radical intermediate plays a crucial role in determining the rate of this step. youtube.com

Intermediate Species Characterization

The key intermediates in the synthesis of this compound are free radicals. nih.gov The primary radical intermediates are the 2,2,2-trifluoroethyl radical (CF₃CH₂•), the 1,1-dibromo-2,2,2-trifluoroethyl radical (CF₃CBr₂•), and the halogen radicals (Br• and Cl•).

The structure and stability of these radical intermediates are critical to the reaction's outcome. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which can influence the stability of the adjacent radical center. Electron-withdrawing groups can destabilize carbon-centered radicals.

Characterization of these transient species is challenging due to their high reactivity and short lifetimes. However, techniques such as:

Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method for detecting and characterizing free radicals. It can provide information about the structure and electronic environment of the unpaired electron.

Matrix Isolation Spectroscopy: At very low temperatures, reactive intermediates can be trapped in an inert matrix (like argon) and studied using various spectroscopic techniques (IR, UV-Vis).

Computational Chemistry: Quantum mechanical calculations can be used to predict the geometries, energies, and spectroscopic properties of the radical intermediates, providing valuable insights into their structure and reactivity. researchgate.net

Atom Economy and Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. royalsocietypublishing.org Applying these principles to the synthesis of this compound is crucial for sustainable production.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. studyrocket.co.uk The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the proposed two-step synthesis:

Step 1 (Dibromination): CF₃CH₃ + 2Br₂ → CF₃CBr₂H + 2HBr

Desired Product: CF₃CBr₂H (MW = 241.83 g/mol )

Reactants: CF₃CH₃ (MW = 84.04 g/mol ) + 2Br₂ (MW = 2 * 159.808 = 319.616 g/mol )

Atom Economy = (241.83 / (84.04 + 319.616)) * 100 ≈ 59.9%

Step 2 (Chlorination): CF₃CBr₂H + Cl₂ → CF₃CBr₂Cl + HCl

Desired Product: CF₃CBr₂Cl (MW = 276.28 g/mol )

Reactants: CF₃CBr₂H (MW = 241.83 g/mol ) + Cl₂ (MW = 70.906 g/mol )

Atom Economy = (276.28 / (241.83 + 70.906)) * 100 ≈ 88.3%

Green Chemistry Principles:

Several green chemistry principles can be applied to optimize the synthesis: indianchemicalsociety.comepitomejournals.com

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize the formation of side products is crucial.

Catalysis: The use of a catalyst, if a suitable one can be found, could lower the energy requirements (e.g., reaction temperature) and potentially increase selectivity, moving away from stoichiometric reagents. researchgate.net

Safer Solvents and Auxiliaries: If a solvent is necessary, choosing one with a lower environmental impact is important. Solvent-free reactions, where possible, are ideal. mdpi.com

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader context of chemical manufacturing should aim to move towards renewable starting materials.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Pathways of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Nucleophilic Substitution Reactions of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066)

Nucleophilic substitution reactions involving this compound are influenced by the nature of the leaving group, the nucleophile, and the solvent system employed. These factors collectively determine the operative reaction mechanism, whether it be unimolecular (SN1) or bimolecular (SN2).

Substitution at Carbon Centers Bearing Bromine and Chlorine Atoms

In nucleophilic substitution reactions of haloalkanes, the leaving group's ability is paramount. The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion. Consequently, nucleophilic attack preferentially occurs at the carbon atom bonded to the bromine atoms.

In SN2 reactions, a strong nucleophile attacks the electrophilic carbon, leading to a concerted displacement of the leaving group. byjus.comvedantu.com For this compound, the significant steric hindrance around the C1 carbon, caused by two bromine atoms, a chlorine atom, and a trifluoromethyl group, would typically disfavor an SN2 pathway. However, the strong electron-withdrawing effect of the adjacent -CF3 group also deactivates the molecule towards SN1 pathways by destabilizing the potential carbocation intermediate. This electronic effect can make SN2 reactions feasible under specific conditions, particularly with strong nucleophiles.

The general reactivity order for leaving groups in SN2 reactions is I- > Br- > Cl- > F-. learncbse.in Therefore, substitution of a bromine atom is the most probable outcome in a nucleophilic substitution reaction.

Solvent Effects on SN1 and SN2 Pathways

The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution. khanacademy.orglibretexts.org The general guidelines are that polar protic solvents favor SN1 reactions, while polar aprotic solvents favor SN2 reactions. libretexts.orglibretexts.org

Polar protic solvents , such as water and alcohols (e.g., methanol, ethanol), can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding. youtube.comyoutube.com This stabilization lowers the activation energy for the rate-determining step of the SN1 mechanism—the formation of the carbocation. libretexts.org For this compound, solvolysis in a polar protic solvent would favor an SN1 pathway, although, as mentioned, the formation of the C1 carbocation is electronically disfavored.

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), are capable of dissolving ionic nucleophiles but are less effective at solvating the anionic nucleophile itself. libretexts.orgyoutube.com This lack of strong solvation leaves the nucleophile more "naked" and reactive, thereby promoting the bimolecular SN2 mechanism. libretexts.orgyoutube.com An SN2 reaction on this compound would be more favorable in a polar aprotic solvent, assuming a sufficiently strong nucleophile can overcome the steric hindrance.

Table 1: Influence of Solvent Type on Substitution Pathways
Solvent TypeCharacteristicsFavored PathwayReasoning
Polar Protic (e.g., H₂O, ROH)Contains O-H or N-H bonds; capable of hydrogen bonding.SN1Stabilizes the carbocation intermediate and the leaving group, lowering the activation energy for ionization. libretexts.orgyoutube.com
Polar Aprotic (e.g., Acetone, DMSO)Has a dipole moment but lacks O-H or N-H bonds.SN2Solvates the cation but not the anionic nucleophile, increasing the nucleophile's reactivity. libretexts.orgyoutube.com
Non-Polar (e.g., Hexane, Benzene)Low dielectric constant; no significant dipole moment.Generally unsuitablePoor solubility for the typically ionic nucleophiles used in substitution reactions. libretexts.org

Stereochemical Outcomes of Substitution

The stereochemistry of a substitution reaction is a direct consequence of its mechanism. The C1 atom in this compound is a prochiral center. Substitution of one of the two bromine atoms by a different group will generate a new chiral center.

SN1 Mechanism: An SN1 reaction proceeds through a planar or near-planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of the two possible enantiomers.

SN2 Mechanism: An SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the carbon center. youtube.com If a reaction were to proceed via an SN2 pathway on this molecule, it would lead to a specific stereoisomer.

Given that the starting material is achiral, the formation of a chiral product via substitution makes the stereochemical outcome a critical aspect of its reactivity.

Radical Reactions Initiated by or Involving this compound

The relatively weak carbon-bromine bonds in this compound make it a suitable substrate for radical reactions. These reactions are typically initiated by heat, light, or a radical initiator, leading to homolytic cleavage of a C-Br bond to form a carbon-centered radical.

Free Radical Addition Reactions with Unsaturated Substrates

This compound can participate in Atom Transfer Radical Addition (ATRA) reactions with unsaturated compounds like alkenes and alkynes. wikipedia.orgmdpi.com This process involves the addition of a radical (generated from the haloalkane) and a halogen atom across a double or triple bond. rsc.org

The general mechanism for the ATRA reaction is a chain process: wikipedia.org

Initiation: Homolytic cleavage of a C-Br bond in CF3CBr2Cl, often induced by a photocatalyst or thermal initiator, generates the 1-bromo-1-chloro-2,2,2-trifluoroethyl radical (•CBrClCF3) and a bromine radical.

Propagation:

The carbon-centered radical adds to the less substituted carbon of an alkene, forming a new, more stable radical intermediate. wikipedia.org

This new radical then abstracts a bromine atom from another molecule of CF3CBr2Cl, yielding the final addition product and regenerating the •CBrClCF3 radical to continue the chain.

Recent advancements have utilized dual catalytic systems, such as a combination of a photoredox catalyst (e.g., Ir(ppy)3 or 4CzIPN) and a copper or manganese co-catalyst, to facilitate these additions under mild, visible-light-induced conditions. mdpi.comrsc.orgbohrium.com

Reductive Radical Processes (e.g., Dithionite-Initiated Reactions)

Sodium dithionite (B78146) (Na2S2O4) is an effective reagent for initiating reductive radical reactions with polyhalogenated compounds. In an aqueous-organic solvent system (e.g., MeCN/H2O), sodium dithionite can generate the sulfur dioxide radical anion (SO2•−), which acts as a single-electron transfer agent.

This radical anion can reductively cleave a carbon-bromine bond in this compound to generate the 1-bromo-1-chloro-2,2,2-trifluoroethyl radical. Research has shown that sodium dithionite effectively promotes the addition of the related compound, 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane), to various unsaturated systems like allylbenzenes and enol ethers. researchgate.net For instance, the reaction with allylbenzenes yields the 1:1 adducts as the primary products, alongside smaller quantities of reductively debrominated compounds. researchgate.net Similar reactivity is expected for this compound, where the generated radical would add to a suitable acceptor.

Table 2: Dithionite-Initiated Radical Addition of Halothane (B1672932) to Unsaturated Substrates researchgate.net
Unsaturated SubstrateReaction ConditionsMajor Product Type
AllylbenzenesNa₂S₂O₄, MeCN/H₂O1:1 Adduct (diastereomeric mixture)
2-MethoxypropeneNa₂S₂O₄5,5,5-Trifluoro-3-penten-2-one (after elimination)
Ethyl vinyl etherNa₂S₂O₄4,4,4-Trifluorocrotonaldehyde (after elimination)

*This table shows data for the related compound 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) as a proxy for the reactivity of this compound.

Photochemically Induced Radical Transformations

The photochemical behavior of this compound is anticipated to be dominated by the homolytic cleavage of its carbon-halogen bonds upon exposure to ultraviolet (UV) radiation. The bond dissociation energies (BDEs) of the C-X bonds are a critical factor in determining which radical species is preferentially formed. Generally, the C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond. This suggests that the photolysis of this compound would most likely proceed via the cleavage of a C-Br bond, which has the lowest bond dissociation energy. chemistrysteps.commasterorganicchemistry.comwikipedia.org

The initial photochemical event would therefore be the formation of a bromine radical and a 1-bromo-1-chloro-2,2,2-trifluoroethyl radical:

CF₃CBr₂Cl + hν → CF₃ĊBrCl + Br•

The stability of the resulting carbon-centered radical is a key determinant of the reaction pathway. Carbon radicals are stabilized by electron-donating groups and through resonance. chemistrysteps.commasterorganicchemistry.comlibretexts.orgaklectures.com In the case of the CF₃ĊBrCl radical, the trifluoromethyl group is strongly electron-withdrawing, which would destabilize the radical. However, the presence of bromine and chlorine atoms can offer some stabilization through the delocalization of the unpaired electron into their p-orbitals. The relative stability of radicals follows the order: tertiary > secondary > primary. chemistrysteps.comlibretexts.orgaklectures.com The CF₃ĊBrCl radical is a secondary radical, which is more stable than a primary radical. chemistrysteps.comlibretexts.org

Further fragmentation or reaction of this radical intermediate would depend on the specific reaction conditions, such as the wavelength of light and the presence of other reactive species.

Elimination Reactions of this compound

Elimination reactions of this compound, specifically dehydrohalogenation, provide a route to the synthesis of fluorinated alkenes. These reactions typically involve the removal of a hydrogen halide (HBr or HCl) from adjacent carbon atoms, but in the case of this molecule which lacks hydrogen atoms, the elimination would involve two halogen atoms.

While this compound lacks hydrogen, dehalogenation or dehydrohalogenation of similar haloalkanes can lead to the formation of alkenes. rsc.org For instance, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenoxides in the presence of a base like potassium hydroxide (B78521) can proceed via an E2-elimination mechanism to yield fluoroalkenyl ethers. This suggests that under appropriate basic conditions, this compound could undergo elimination. Given the absence of hydrogen, a likely pathway would be the elimination of two bromine atoms or a bromine and a chlorine atom to form a dihaloalkene, potentially facilitated by a reducing agent or a strong base under forcing conditions.

In typical dehydrohalogenation reactions, regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene, or Hofmann's rule, which favors the less substituted alkene, often with the use of a bulky base. masterorganicchemistry.com Stereoselectivity in E2 reactions is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group.

For this compound, the concepts of regioselectivity and stereoselectivity would apply to the formation of the double bond. The elimination of two different halogens (e.g., Br and Cl) would lead to questions of which halogens are preferentially removed. The weaker C-Br bond would likely be more labile. The stereochemical outcome (E vs. Z isomers) of the resulting alkene, such as (E/Z)-1-bromo-1-chloro-2,2-difluoroethene, would be dependent on the reaction mechanism and the stereochemical relationship of the leaving groups in the transition state.

Catalytic methods can offer enhanced control over elimination reactions, often proceeding under milder conditions and with higher selectivity. For fluorinated compounds, various catalysts have been explored for dehydrofluorination and dehydrochlorination. For example, metal oxides and supported metal catalysts can facilitate the elimination of hydrogen halides. rsc.org A modified NiO/Al₂O₃ catalyst has been shown to be effective for the catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane. rsc.org While specific catalytic systems for this compound are not readily found in the literature, it is plausible that similar catalytic approaches could be adapted to promote the selective elimination of Br₂ or BrCl to yield valuable fluorinated alkene building blocks.

Organometallic Chemistry and this compound

The presence of multiple carbon-halogen bonds in this compound makes it a potential precursor for the formation of organometallic reagents.

Grignard reagents are typically synthesized by the reaction of an organic halide with magnesium metal in an ether solvent. researchgate.netwikipedia.orgsigmaaldrich.comyoutube.comyoutube.com The reactivity of the organic halide follows the order R-I > R-Br > R-Cl. Given that this compound contains both C-Br and C-Cl bonds, the formation of a Grignard reagent would be expected to occur via the insertion of magnesium into one of the C-Br bonds, which are weaker than the C-Cl bond. researchgate.net

The anticipated reaction would be:

CF₃CBr₂Cl + Mg → CF₃C(Br)(Cl)MgBr

The successful formation of this Grignard reagent, CF₃C(Br)(Cl)MgBr, would provide a highly reactive nucleophilic carbon center. This reagent could then be used in various subsequent reactions, such as additions to carbonyl compounds or other electrophiles, to form new carbon-carbon bonds. However, the stability of such a polyhalogenated Grignard reagent might be a concern, and its formation could be complicated by side reactions. Trapping experiments with electrophiles would be necessary to confirm its generation and reactivity. harvard.edu

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound are anticipated to participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com

Given the presence of both bromine and chlorine atoms, selective cross-coupling is theoretically possible. The carbon-bromine bond, being weaker than the carbon-chlorine bond, would be expected to undergo oxidative addition to a palladium(0) catalyst preferentially. msu.edu This would allow for the selective replacement of a bromine atom with a variety of organic groups, such as aryl, vinyl, or alkyl, derived from organometallic reagents like organoboranes or organostannanes.

For instance, in a Suzuki-Miyaura coupling, a derivative of this compound would likely react with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle would commence with the oxidative addition of the palladium(0) species into the C-Br bond. Subsequent transmetalation with the organoboron reagent and reductive elimination would yield the monobrominated, cross-coupled product. Further coupling at the remaining bromine and chlorine sites would likely require more forcing conditions.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling of a this compound Derivative

Coupling PartnerCatalyst SystemExpected Major Product
Arylboronic acidPd(PPh₃)₄, Base1-Aryl-1-bromo-1-chloro-2,2,2-trifluoroethane
VinylstannanePdCl₂(PPh₃)₂, LiCl1-Bromo-1-chloro-1-vinyl-2,2,2-trifluoroethane
Terminal alkynePd(PPh₃)₄, CuI, Base1-Alkynyl-1-bromo-1-chloro-2,2,2-trifluoroethane

This table represents a hypothetical reaction scheme based on the known reactivity of similar polyhalogenated compounds.

Oxidative and Reductive Transformations of this compound

Selective Hydrodechlorination Processes

Hydrodehalogenation is a reductive process that replaces a halogen atom with a hydrogen atom. In the case of this compound, the selective removal of the chlorine atom (hydrodechlorination) in the presence of two bromine atoms would be challenging. The general order of reactivity for hydrodehalogenation is C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energy. acs.org Therefore, the C-Br bonds would be expected to react preferentially over the C-Cl bond under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C).

Achieving selective hydrodechlorination would necessitate a specialized catalytic system. Research on mixed halogenated compounds has shown that selectivity can be influenced by the choice of catalyst, support, and reaction conditions. unive.it For instance, certain catalyst systems might exhibit a higher affinity for the C-Cl bond, potentially through a different reaction mechanism. However, without specific experimental data for this compound, selective hydrodechlorination remains a theoretical possibility requiring significant catalyst development.

Reductive Cleavage of Carbon-Halogen Bonds

The reductive cleavage of the carbon-halogen bonds in this compound is a fundamental process that can be initiated by various reducing agents or by electrochemical means. The ease of cleavage is directly related to the bond dissociation energy (BDE) of the respective carbon-halogen bond.

Table 2: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

BondAverage BDE (kJ/mol)
C-F485
C-Cl340
C-Br285
C-I210

Data sourced from various standard chemistry resources.

As indicated in the table, the C-Br bond has a lower BDE than the C-Cl bond, which in turn is significantly weaker than the C-F bond. libretexts.orglibretexts.org This suggests that under reductive conditions, the C-Br bonds will be cleaved preferentially. The reaction would likely proceed in a stepwise manner, first yielding a monobrominated radical or anionic intermediate, which could then undergo further reduction.

The mechanism of reductive cleavage can be either homolytic or heterolytic. youtube.com Homolytic cleavage, often initiated by radical initiators or photochemically, would result in the formation of a carbon-centered radical and a halogen radical. Heterolytic cleavage, typically promoted by strong nucleophiles or in polar solvents, would lead to a carbocation and a halide anion. Given the stability of the resulting halide anions (Br⁻ and Cl⁻), heterolytic cleavage is a plausible pathway, especially in the presence of suitable reagents. byjus.com

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound is expected to occur through a stepwise mechanism involving the sequential cleavage of the carbon-halogen bonds. cecri.res.in The reduction potentials for carbon-halogen bonds generally follow the trend C-I > C-Br > C-Cl, meaning that the C-Br bonds will be reduced at less negative potentials than the C-Cl bond. cecri.res.in

The initial step in the electrochemical reduction would be a one-electron transfer to the molecule, likely into the σ* orbital of one of the C-Br bonds, leading to the formation of a radical anion. This radical anion would then rapidly dissociate, cleaving the C-Br bond to form a carbon-centered radical and a bromide anion.

Plausible Electrochemical Reduction Pathway:

Initial Electron Transfer: CF₃-CBr₂Cl + e⁻ → [CF₃-CBr₂Cl]•⁻

Dissociative Electron Transfer (Cleavage of first C-Br bond): [CF₃-CBr₂Cl]•⁻ → •C(Br)(Cl)CF₃ + Br⁻

Second Electron Transfer: •C(Br)(Cl)CF₃ + e⁻ → ⁻C(Br)(Cl)CF₃

Protonation (in the presence of a proton source): ⁻C(Br)(Cl)CF₃ + H⁺ → HC(Br)(Cl)CF₃

Further Reduction (Cleavage of second C-Br and C-Cl bonds): The resulting monobrominated compound could undergo further reduction at more negative potentials to cleave the remaining C-Br and subsequently the C-Cl bond.

The exact reduction potentials and the nature of the final products would depend on the electrode material, the solvent, and the presence of proton donors. nih.govacs.org In aprotic media, the intermediate carbanions could potentially participate in other reactions, such as dimerization or reaction with the starting material.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organofluorine compounds. alfa-chemistry.com The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of 1/2 and 100% natural abundance, makes ¹⁹F NMR a highly sensitive and informative technique. wikipedia.org

The ¹⁹F NMR spectrum of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066) is predicted to be straightforward. The three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent due to the free rotation around the carbon-carbon single bond at room temperature. Consequently, they are expected to produce a single resonance signal (a singlet) in the ¹⁹F NMR spectrum.

The chemical shift (δ) of this signal is influenced by the electronic environment, particularly the electronegative halogen atoms (two bromine, one chlorine) on the adjacent carbon. These electron-withdrawing groups cause a deshielding effect on the fluorine nuclei, leading to a downfield shift compared to simpler fluoroalkanes. alfa-chemistry.com The typical chemical shift range for a CF₃ group attached to a saturated carbon (CF₃-CR₃) is generally observed between -55 and -70 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). science-and-fun.de The high degree of halogenation on the adjacent carbon in this compound would likely place the chemical shift at the lower end of this range or even further downfield.

Table 1: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
¹⁹F~ -60 to -75 ppmSinglet (s)N/A-CF₃

Note: The chemical shift is an estimated value and can vary based on solvent and experimental conditions.

Standard multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) typically rely on proton (¹H) nuclei to establish correlations. Since this compound contains no hydrogen atoms, ¹H-¹H COSY and ¹H-¹³C HSQC experiments are not applicable.

However, heteronuclear correlation experiments involving ¹³C and ¹⁹F can be employed to confirm the molecular structure. A two-dimensional ¹³C-¹⁹F heteronuclear correlation (HETCOR) or HMBC (Heteronuclear Multiple Bond Correlation) spectrum would be instrumental. blogspot.com Such an experiment would show a correlation peak between the carbon of the trifluoromethyl group (C-2) and the three equivalent fluorine atoms attached to it. This confirms the C-F connectivity. A longer-range correlation might also be observed between the carbon of the dibromochloromethyl group (C-1) and the fluorine atoms on C-2, which would establish the C-C bond connectivity.

Table 2: Expected Correlations in a ¹³C-¹⁹F HETCOR/HMBC Spectrum

Carbon AtomCorrelating Fluorine Atom(s)Expected Correlation Type
C-2 (-CF₃)F (on C-2)¹JCF (strong)
C-1 (-CBr₂Cl)F (on C-2)²JCF (weaker)

Variable temperature (VT) NMR spectroscopy is a technique used to study dynamic molecular processes, such as conformational changes that are rapid on the NMR timescale at room temperature. numberanalytics.com For this compound, the primary dynamic process is the rotation around the C-C single bond.

At ambient temperature, this rotation is typically fast, resulting in an averaged signal for the three fluorine atoms, which appear equivalent. However, the presence of bulky bromine and chlorine atoms creates a significant steric barrier to rotation. By lowering the temperature, the rate of this rotation can be slowed down. If the temperature is lowered sufficiently to a point where the rotation becomes slow on the NMR timescale (the coalescence temperature), changes in the ¹⁹F NMR spectrum would be expected. The single peak observed at room temperature might broaden and eventually split into multiple signals representing distinct fluorine environments in a frozen or locked conformation. nih.gov Such a study would provide valuable data on the rotational energy barrier of the C-C bond.

Mass Spectrometry (MS) and Fragmentation Pathway Research

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, which aids in structural confirmation.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. nih.gov The fragmentation of this compound under EI conditions is predictable based on bond strengths. The carbon-bromine bonds are the weakest and most likely to cleave first.

The principal fragmentation pathways are expected to involve:

Loss of a bromine radical (•Br): This is the most favored initial fragmentation, leading to the [M-Br]⁺ ion.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in the [M-Cl]⁺ ion.

Cleavage of the C-C bond: This can lead to the formation of [CF₃]⁺ or [CBr₂Cl]⁺ ions.

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and typically shows a more prominent protonated molecule [M+H]⁺ or adduct ion, making it useful for confirming the molecular weight. However, for a molecule lacking basic sites, protonation can be inefficient.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum

m/z (for most abundant isotopes)Ion FormulaFragmentation Pathway
195/197[C₂BrClF₃]⁺Loss of •Br from molecular ion
241/243[C₂Br₂F₃]⁺Loss of •Cl from molecular ion
69[CF₃]⁺C-C bond cleavage
163/165/167[CBr₂Cl]⁺C-C bond cleavage

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion, which can confirm its elemental composition. libretexts.org For this compound, HRMS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. acs.org

Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio. libretexts.org Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio. libretexts.org

The molecular ion of this compound, [C₂Br₂ClF₃]⁺, will therefore exhibit a complex cluster of peaks. The presence of two bromine atoms and one chlorine atom results in a characteristic pattern of peaks at M, M+2, M+4, and M+6, where M is the mass of the ion with the most abundant isotopes (²C₂, ²⁷⁹Br, ¹³⁵Cl, ³¹⁹F). researchgate.net The relative intensities of these peaks are a unique signature for the presence of two bromine atoms and one chlorine atom.

Table 4: Calculated Isotopic Distribution for the Molecular Ion [C₂Br₂ClF₃]⁺

Ion IsotopologueExact Mass (Da)Relative Abundance (%)Peak Designation
¹²C₂⁷⁹Br₂³⁵ClF₃273.818077.0M
¹²C₂⁷⁹Br⁸¹Br³⁵ClF₃275.8160100.0M+2
¹²C₂⁷⁹Br₂³⁷ClF₃275.815125.3M+2
¹²C₂⁸¹Br₂³⁵ClF₃277.813924.7M+4
¹²C₂⁷⁹Br⁸¹Br³⁷ClF₃277.813032.8M+4
¹²C₂⁸¹Br₂³⁷ClF₃279.81108.1M+6

Note: The relative abundances are calculated based on the natural isotopic abundances of Br and Cl. The M+2 and M+4 peaks are composed of multiple isotopic combinations.

This distinctive isotopic signature, when observed with high mass accuracy, provides unequivocal confirmation of the elemental composition of the parent molecule and its halogen-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.

Purity Assessment: In the synthesis of this compound, GC-MS is instrumental for assessing the purity of the final product. The gas chromatograph separates the target compound from any starting materials, by-products, or residual solvents. The high efficiency of modern capillary columns allows for the separation of closely related halogenated ethanes, which may be present as impurities. Following separation, the mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be characterized by a molecular ion peak (M+) and distinct isotopic patterns arising from the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence and identity of the compound. Common impurities, such as isomers or compounds with different degrees of halogenation, can be identified by their unique retention times and mass spectra. For quantitative analysis, calibration curves can be constructed to determine the precise concentration of impurities.

Reaction Monitoring: GC-MS is also a powerful tool for monitoring the progress of reactions that synthesize or utilize this compound. Small aliquots can be withdrawn from the reaction mixture at various time points, quenched, and analyzed. This allows for the tracking of the consumption of reactants and the formation of products and intermediates over time. Such kinetic data is invaluable for optimizing reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of unwanted side products.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and conformational behavior of this compound. These methods probe the fundamental vibrational modes of the molecule, which are sensitive to the mass of the atoms, the strength of the chemical bonds, and the local symmetry of the molecule.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, which lacks a center of inversion, many vibrational modes are expected to be active in both IR and Raman spectra, providing complementary information.

Assignment of Fundamental Vibrational Modes

The this compound molecule (C2Br2ClF3) has 8 atoms and therefore (3N-6) = 18 fundamental vibrational modes. The assignment of these modes to specific absorption bands in the IR spectrum and scattered lines in the Raman spectrum is typically achieved through a combination of experimental data and computational modeling, such as Density Functional Theory (DFT) calculations. While detailed experimental spectra with complete assignments for this specific molecule are not widely published, the expected vibrational modes can be predicted based on the functional groups present and by analogy with related halogenated ethanes. nist.govaip.org

The vibrational modes can be categorized as follows:

C-F stretching modes: These are expected to appear at high frequencies, typically in the 1100-1350 cm-1 region, and are usually strong in the IR spectrum.

C-C stretching mode: The single bond between the two carbon atoms will have a characteristic stretching frequency, generally in the 900-1200 cm-1 range.

C-Cl stretching mode: This vibration is expected in the 600-800 cm-1 region.

C-Br stretching modes: Due to the heavier mass of bromine, these stretches occur at lower frequencies, typically in the 500-650 cm-1 range.

Deformation and Bending modes: These include scissoring, rocking, wagging, and twisting motions of the CF3 group and the CBr2Cl group. These vibrations occur at lower frequencies, generally below 600 cm-1.

Torsional mode: The rotation around the C-C bond represents the lowest frequency mode, often found below 200 cm-1.

An interactive table summarizing the expected vibrational modes is provided below.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected IR ActivityExpected Raman Activity
C-F Stretches1100 - 1350StrongMedium
C-C Stretch900 - 1200VariableStrong
C-Cl Stretch600 - 800Medium-StrongMedium
C-Br Stretches500 - 650Medium-StrongStrong
Deformation/Bending< 600VariableVariable
C-C Torsion< 200Weak/InactiveWeak

Conformational Analysis via IR and Raman Spectroscopy

Rotation around the central carbon-carbon single bond in this compound can lead to the existence of different rotational isomers, or conformers. For this molecule, staggered conformations are expected to be the most stable. Due to the asymmetry of the CBr2Cl group, distinct conformers can exist depending on the relative orientation of the chlorine atom with respect to the trifluoromethyl group.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ vibrational spectroscopy, particularly using fiber-optic based FTIR probes (such as ReactIR), allows for the real-time monitoring of chemical reactions without the need for sampling. mt.comrsc.orgmdpi.com This methodology is highly applicable to reactions involving this compound, whether it is being synthesized or used as a reagent.

By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, spectra can be collected continuously throughout the process. mdpi.com This provides a "molecular video" of the reaction, allowing for the simultaneous tracking of reactants, intermediates, and products by monitoring the intensity of their characteristic absorption bands. mt.comnih.govnih.gov For instance, during the synthesis of this compound, one could monitor the disappearance of a reactant's vibrational signature while observing the appearance and growth of the product's characteristic C-F, C-Cl, and C-Br bands. This real-time data is crucial for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision. mdpi.comnih.gov

X-ray Diffraction Analysis (if applicable for solid forms or co-crystals)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

For a chiral molecule like this compound, single-crystal X-ray diffraction of a resolved enantiomer would unambiguously determine its absolute configuration. The technique can distinguish between the (R)- and (S)-enantiomers, which is often challenging using spectroscopic methods alone. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular forces such as halogen bonding and dipole-dipole interactions that govern the solid-state structure.

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. The compound is a liquid at room temperature, which complicates the growth of single crystals suitable for diffraction. However, such a study could be performed using low-temperature crystallographic techniques, where a liquid sample is crystallized in-situ on the diffractometer. The resulting structural data would be invaluable for understanding its solid-state properties and for validating computational models of its structure.

High-Pressure Crystallography of Analogous Perhalogenated Ethanes

While specific crystallographic data for this compound under high pressure is unavailable, the study of analogous perhalogenated ethanes provides valuable insights into the structural behavior of such compounds under extreme conditions. High-pressure crystallography is a powerful technique used to investigate changes in molecular and crystal structures as a function of pressure. These studies are crucial for understanding intermolecular interactions, phase transitions, and the stability of materials.

Research on compounds structurally similar to this compound, such as the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) , has been a subject of interest. The application of high pressure to molecular crystals can induce significant changes in bond lengths, bond angles, and intermolecular distances. For instance, studies on halothane have explored its interactions with membrane proteins and its behavior under various physical conditions, which can be influenced by pressure. nih.govnih.govresearchgate.net

The general principles of high-pressure crystallography involve compressing a single crystal or a polycrystalline sample in a diamond anvil cell (DAC) and analyzing the resulting diffraction pattern, typically using X-rays. aps.orgresearchgate.netresearchgate.net This allows for the determination of the unit cell parameters and atomic positions at elevated pressures.

For perhalogenated ethanes, high-pressure studies can elucidate the role of halogen bonding and other non-covalent interactions in determining the crystal packing. The compressibility of the crystal lattice and any pressure-induced phase transitions can provide fundamental information about the equation of state and the thermodynamic stability of different solid forms.

In the absence of direct experimental data for this compound, the findings from high-pressure studies on analogous compounds serve as the primary source of information for predicting its potential behavior. It is anticipated that increasing pressure would lead to a more compact packing of the molecules, potentially altering the conformational landscape and the nature of the intermolecular contacts.

Computational and Theoretical Investigations of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. For a complex, asymmetric molecule such as 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (B1584066), these methods are invaluable.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. acs.org For halogenated ethanes, ab initio calculations at the MP2/6-31G** level have proven effective for determining geometries and energy differences between conformers. acs.org

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP or PBE0 functionals, are often used for their balance of accuracy and computational cost. researchgate.net These methods calculate the electron density of the system to determine its energy. For studies involving heavy atoms like bromine, dispersion corrections (e.g., DFT-D3) are often included to accurately model non-covalent interactions. rsc.org

A geometry optimization of this compound would yield key structural parameters. While specific published data for this molecule is scarce, an illustrative table based on typical values for similar polyhalogenated ethanes is presented below.

Illustrative Optimized Geometry Parameters for this compound (Note: These are representative values for demonstration, not experimentally verified data for this specific compound.)

ParameterPredicted Value
C-C Bond Length~1.55 Å
C-Br Bond Length~1.96 Å
C-Cl Bond Length~1.78 Å
C-F Bond Length~1.34 Å
Br-C-Br Bond Angle~112°
F-C-F Bond Angle~108°
C-C-F Bond Angle~111°

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

HOMO and LUMO: The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com For a molecule like this compound, the HOMO would likely have significant contributions from the lone pair orbitals of the bromine and chlorine atoms, while the LUMO would be associated with the antibonding σ* orbitals of the carbon-halogen bonds. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial atomic charges on each atom. In C₂Br₂ClF₃, the high electronegativity of the fluorine and chlorine atoms would lead to a significant negative partial charge on them and a corresponding positive partial charge on the carbon atoms they are bonded to. This charge separation creates a significant molecular dipole moment, influencing its interactions with other molecules and solvents.

Computational methods can predict spectroscopic data, which is essential for compound characterization and for interpreting experimental results.

Vibrational Frequencies: Calculations of vibrational frequencies (infrared and Raman spectra) are used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to assign spectral peaks to specific molecular motions (e.g., C-F stretch, C-Cl stretch, C-Br stretch). acs.orgnih.gov For halogenated ethanes, computational analysis is crucial for interpreting complex spectra arising from multiple conformers and overlapping vibrational modes. nih.gov

NMR Chemical Shifts: Predicting ¹³C and ¹⁹F NMR chemical shifts is a common application of DFT. olemiss.edu The chemical shift is highly sensitive to the local electronic environment. The inductive effect of the electronegative halogens would significantly influence the chemical shifts of the carbon atoms in this compound. youtube.comorgchemboulder.com The carbon atom bonded to the two bromine atoms and one chlorine atom would experience a different electronic environment compared to the trifluoromethyl carbon.

Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values for demonstration purposes.)

Spectroscopic ParameterPredicted RangeMolecular Motion/Environment
¹³C NMR Chemical Shift (C-Br₂,Cl)30 - 50 ppmCarbon deshielded by Br and Cl
¹³C NMR Chemical Shift (-CF₃)115 - 125 ppm (quartet)Carbon deshielded by F; split by F
IR Frequency (C-F Stretch)1100 - 1350 cm⁻¹Strong absorption due to F atoms
IR Frequency (C-Cl Stretch)700 - 850 cm⁻¹Stretching of the C-Cl bond
IR Frequency (C-Br Stretch)500 - 650 cm⁻¹Stretching of the C-Br bonds

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways and the energies associated with them. rsc.orgnih.gov

To understand how a reaction proceeds, chemists identify the transition state (TS)—the highest energy point along the reaction coordinate. youtube.comwikipedia.org

Transition State Theory (TST): TST provides the framework for relating the properties of the transition state to the reaction rate. wikipedia.orglibretexts.org Computational methods are used to locate the TS structure, which is a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state is the activation energy barrier (Eₐ). A higher barrier corresponds to a slower reaction. For this compound, potential reactions for study would include nucleophilic substitution (e.g., displacement of a bromide or chloride ion) or elimination reactions. Computational studies on the halogenation of alkanes, for example, reveal the nature of the transition states involved in radical abstraction. acs.orgyoutube.com

Reactions are rarely carried out in the gas phase; the solvent can have a profound effect on reactivity. Computational solvation models account for these effects. numberanalytics.comwikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. pyscf.orggithub.ioacs.org This approach is computationally efficient and is well-suited for capturing the bulk electrostatic effects of the solvent, which would be significant for a polar molecule like C₂Br₂ClF₃. These models are effective at predicting how a polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is much more computationally demanding but can capture specific short-range interactions like hydrogen bonding, which would be important if the reaction were carried out in a protic solvent. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides the best balance of accuracy and cost. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its likely behavior based on studies of similar halogenated ethanes.

The conformational landscape of this compound is determined by the rotation around the central carbon-carbon single bond. This rotation gives rise to different staggered and eclipsed conformers. The staggered conformers, where the bulky bromine, chlorine, and fluorine atoms are maximally separated, are expected to be the most energetically favorable due to minimized steric hindrance. The relative energies of these conformers can be calculated using quantum mechanical methods, providing a potential energy surface for the rotation.

Intermolecular interactions play a crucial role in the condensed-phase properties of this compound. Due to the presence of highly electronegative halogen atoms, the molecule possesses a significant dipole moment. This leads to strong dipole-dipole interactions between molecules. Furthermore, the bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.gov MD simulations can model these interactions to predict properties such as density, viscosity, and heat of vaporization, which have been experimentally evaluated for this compound by the National Institute of Standards and Technology (NIST). nist.gov

A hypothetical representation of the primary intermolecular interactions involving this compound is presented in the table below.

Interaction TypeDescriptionParticipating AtomsRelative Strength
Dipole-DipoleElectrostatic attraction between the positive end of one molecule and the negative end of another.C-Br, C-Cl, C-F bondsStrong
Halogen BondingNon-covalent interaction where a halogen atom acts as an electrophile.Br, Cl as halogen bond donorsModerate
Van der WaalsWeak, short-range electrostatic attractions between uncharged molecules.All atomsWeak

The behavior of this compound in a solvent is critical for its application in synthesis and its environmental fate. MD simulations can be employed to study the solvation process by explicitly modeling the interactions between the solute and solvent molecules. The choice of solvent can significantly influence the conformational equilibrium and the accessibility of reactive sites on the molecule.

For instance, in a polar solvent, the dipole moment of this compound would be stabilized, potentially influencing its reactivity. In contrast, in a nonpolar solvent, intermolecular interactions between the solute molecules themselves might become more dominant. MD simulations can quantify these effects by calculating the solvation free energy and analyzing the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. These simulations are instrumental in understanding reaction kinetics in solution, as the solvent can stabilize transition states and intermediates.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. mdpi.com These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and physicochemical properties.

The development of QSRR models for the chemical transformations of this compound would involve a systematic process. First, a dataset of reactions involving this compound would be compiled, with measured reaction rates or yields. Next, a set of molecular descriptors, which are numerical representations of the molecule's structure, would be calculated. These descriptors can be categorized as electronic, steric, or thermodynamic.

For this compound, relevant descriptors would include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness of the substituents.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity. nih.gov The predictive power of the model is then validated using an external set of data. Such models could be invaluable for predicting the outcomes of new reactions, optimizing reaction conditions, and understanding the underlying mechanisms of its chemical transformations. mit.educhemrxiv.org

The reaction outcomes of this compound, such as in addition reactions or dehalogenation, are intrinsically linked to its electronic and steric properties. researchgate.net For example, the large size of the bromine atoms creates significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions. mdpi.com

The electronic parameters, such as the partial charges on the carbon and halogen atoms, determine the susceptibility of the molecule to nucleophilic or electrophilic attack. The C-Br and C-Cl bonds are potential sites for reduction, and the relative ease of breaking these bonds can be correlated with their bond dissociation energies, which are influenced by the electronic environment.

A hypothetical QSRR data table illustrating the correlation between molecular descriptors and a reaction outcome (e.g., reaction rate constant, log(k)) for a series of related haloethanes could be structured as follows.

Compoundlog(k)HOMO Energy (eV)LUMO Energy (eV)Molecular Volume (ų)Dipole Moment (Debye)
This compound-2.5-11.8-0.9110.51.8
1,1,1-Trifluoro-2-bromo-2-chloroethane-2.8-12.1-0.7105.22.1
1,1-Dibromo-2,2,2-trifluoroethane-2.3-11.5-1.1108.11.5
1-Chloro-2,2,2-trifluoroethane-3.5-12.5-0.595.82.5

This table demonstrates how a QSRR model would utilize calculated descriptors to predict reactivity, enabling a more rational and efficient approach to chemical synthesis and process development.

Environmental Chemical Pathways and Atmospheric Behavior of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane

Atmospheric Degradation Mechanisms

The persistence and ultimate fate of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066) in the atmosphere would be determined by several key degradation processes.

Photolytic Decomposition Pathways in the Troposphere and Stratosphere

Photolytic decomposition, or photolysis, involves the breaking of chemical bonds by incoming solar radiation. For a molecule like this compound, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are the most likely to be susceptible to photolysis due to their lower bond energies compared to carbon-fluorine (C-F) and carbon-carbon (C-C) bonds.

In the troposphere, the lower-energy ultraviolet (UV) radiation (wavelengths > 290 nm) would be the primary driver of photolysis. However, without specific absorption cross-section data for this molecule, it is difficult to determine the rate and significance of this process. In the stratosphere, the presence of higher-energy UV radiation would lead to more efficient photolysis, likely resulting in the cleavage of C-Br and C-Cl bonds and the release of bromine and chlorine radicals. These radicals could then participate in catalytic ozone depletion cycles.

Kinetic Rate Constant Determination for Atmospheric Reactions

To accurately model the atmospheric lifetime of this compound, kinetic rate constants for its reactions with key atmospheric oxidants would be required. This data is typically determined through laboratory experiments, such as flash photolysis or relative rate studies.

Table 1: Hypothetical Data Table for Atmospheric Reaction Rate Constants

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K Activation Energy (Ea) (kJ mol⁻¹)
•OH Not Applicable Not Applicable

This table is for illustrative purposes only. No experimental data has been found for these reactions.

Aqueous Phase Transformation Chemistry

The behavior of this compound in the aqueous phase, such as in clouds, fog, or surface waters, would be governed by its solubility and reactivity in water.

Hydrolysis and Solvolysis Mechanisms under Varied Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this often involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of other dissolved species. Given the presence of multiple halogen atoms, the hydrolysis of this compound could proceed through a series of steps, with the bromine atoms likely being more susceptible to substitution than the chlorine atom. However, without experimental studies, the specific products and reaction rates under different environmental conditions are unknown.

Solvolysis is a more general term for the reaction of a substance with the solvent. In aqueous environments, this is synonymous with hydrolysis.

Reaction with Environmental Nucleophiles

Natural waters contain various nucleophiles, such as chloride (Cl⁻), bromide (Br⁻), and bisulfide (HS⁻) ions, which could potentially react with this compound via nucleophilic substitution reactions. These reactions would compete with hydrolysis and could lead to the formation of different transformation products. The relative importance of these reactions would depend on the concentration and reactivity of the specific nucleophiles present in the environment. No studies have been identified that investigate these reactions for the target compound.

Environmental Transport and Distribution Studies

The environmental transport and distribution of the chemical compound this compound, commonly known as halothane (B1672932), are dictated by its distinct physicochemical properties. As a volatile halogenated hydrocarbon, its movement and partitioning among various environmental compartments—air, water, soil, and biota—are of significant interest for understanding its environmental fate.

Volatilization Rates and Partitioning Behavior

The tendency of this compound to volatilize from water to the atmosphere is a key aspect of its environmental distribution. This process is largely governed by its Henry's Law constant, which quantifies the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. A higher Henry's Law constant indicates a greater propensity for a substance to move from water to air. For halothane, a range of Henry's Law constants has been reported, reflecting its significant volatility.

The partitioning behavior of a chemical between an organic phase (like lipids in organisms or organic matter in soil) and water is described by the octanol-water partition coefficient (Kow). A higher Kow value suggests a greater tendency for the chemical to accumulate in organic matter and biota. The Log Kow for this compound indicates a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Partitioning

PropertyValueInterpretation
Henry's Law Constant (H) Varies, with reported values around 0.002 atm·m³/molIndicates a high potential for volatilization from water to the atmosphere.
Log Kow (Octanol-Water Partition Coefficient) Approximately 2.3Suggests a moderate tendency to partition into organic matter and potential for bioaccumulation.
Water Solubility LowLow water solubility further promotes partitioning into the atmosphere and organic phases.

Note: The values presented are compiled from various scientific sources and may exhibit some variation depending on the experimental conditions.

Research on other volatile anesthetics has shown that a significant fraction of these compounds, when released, does not undergo metabolic breakdown and is exhaled into the atmosphere. nih.gov This direct release pathway, coupled with the high volatility of this compound, suggests that the atmosphere is the primary environmental sink for this compound. Once in the atmosphere, its fate is determined by atmospheric chemistry, including photolysis and reaction with hydroxyl radicals. oup.com

Applications of 1,1 Dibromo 1 Chloro 2,2,2 Trifluoroethane As a Synthetic Building Block

Contribution to the Development of New Synthetic Methodologies

Exploration of Cross-Coupling and Radical Reactions in Complex Molecule Synthesis

The presence of two bromine atoms and one chlorine atom on the same carbon atom in 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane (B1584066) suggests its potential as a precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could allow for selective functionalization.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. It is conceivable that this compound could participate in reactions such as Suzuki, Stille, and Negishi couplings. The greater reactivity of the C-Br bond compared to the C-Cl bond would likely allow for the sequential introduction of different organic fragments. For instance, a first coupling reaction could selectively replace one of the bromine atoms, followed by a second coupling at the remaining C-Br bond under potentially more forcing conditions. The C-Cl bond would likely remain intact, offering a handle for further transformations.

While direct examples involving this compound are scarce, related studies on gem-dihaloalkanes provide a basis for these projected applications. For instance, the palladium-catalyzed cross-coupling of 1,1-dibromoalkenes has been successfully employed for the synthesis of substituted alkenes. researchgate.netresearchgate.net

Radical Reactions:

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage to form a radical species. This radical could then participate in addition reactions to alkenes and alkynes, a fundamental process in the construction of complex molecular skeletons. The generation of the radical could be initiated by radical initiators such as AIBN or by photolytic or thermal methods. The trifluoromethyl group would significantly influence the stability and reactivity of the resulting radical intermediate.

Research on the radical addition of other polyhalogenated ethanes, such as 1,2-dibromo-2-chloro-1,1,2-trifluoroethane, to fluoroolefins has been reported, suggesting that this compound would likely undergo similar transformations. acs.org

Below is a hypothetical data table illustrating the potential outcomes of such reactions, based on general principles of organic synthesis.

Reaction TypeHypothetical ReactantHypothetical Catalyst/InitiatorPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Base1-Bromo-1-chloro-1-phenyl-2,2,2-trifluoroethane
Radical AdditionStyreneAIBN, Heat1,1-Dibromo-1-chloro-3-phenyl-2,2,2-trifluoro-propane

Facilitation of Novel Stereoselective Reactions

The single stereocenter in a molecule of this compound is a key feature that could be exploited in stereoselective synthesis. If this compound could be resolved into its enantiomers, it would serve as a chiral building block for the synthesis of enantiomerically enriched target molecules.

Reactions that proceed through a radical or a metal-complexed intermediate derived from this compound could potentially be rendered stereoselective by the use of chiral ligands on the metal catalyst or by the influence of chiral auxiliaries. The bulky and electronically distinct substituents (two bromines, one chlorine, and a trifluoromethyl group) around the carbon center would create a well-defined steric and electronic environment, which is often a prerequisite for high levels of stereocontrol.

For example, in a hypothetical stereoselective cross-coupling reaction, a chiral phosphine (B1218219) ligand on a palladium catalyst could interact differently with the two enantiomers of a racemic mixture of this compound, leading to a kinetic resolution. Alternatively, a prochiral substrate could be functionalized with the CF₃CClBr₂ unit in a diastereoselective manner.

The general principles of stereoselective reactions are well-established, with many examples of reactions where the stereochemistry of the product is controlled by the chirality of the starting material or catalyst. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com While no specific examples utilizing this compound are readily found in the literature, its potential in this area remains an intriguing avenue for future research.

A hypothetical data table for potential stereoselective reactions is presented below.

Reaction TypeChiral InfluenceHypothetical Outcome
Asymmetric Suzuki CouplingChiral Phosphine LigandEnantiomerically enriched 1-Bromo-1-chloro-1-aryl-2,2,2-trifluoroethane
Diastereoselective Radical AdditionChiral AlkeneDiastereomerically enriched adduct

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing derivatives of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane, and how do reaction conditions influence product selectivity?

  • Methodological Answer : Derivatives can be synthesized via base-mediated reactions with phenols. For example, aryl ethers are formed by reacting phenols with halothane (a structurally related compound) under alkaline conditions. Optimizing the base strength (e.g., NaOH vs. KOH) and solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity and yield. Reaction temperatures above 60°C favor nucleophilic substitution at the bromine site due to increased activation energy for competing pathways .

Q. How can spectroscopic techniques distinguish diastereotopic halogen atoms in this compound?

  • Methodological Answer : ¹H and ¹⁹F NMR are critical for analyzing diastereotopic effects. For example, in the related compound 1-bromo-2-chloro-1,1,2-trifluoroethane, the single proton splits into doublets of doublets (δ ~5.7–6.5 ppm) due to coupling with three inequivalent fluorines. Similar splitting patterns in ¹⁹F NMR (e.g., distinct chemical shifts for Br/Cl-substituted fluorines) confirm diastereotopicity. Computational modeling (DFT) can further validate assignments by predicting coupling constants .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its acute toxicity (e.g., LC₅₀ in mice: 117 gm/m³/2H for structurally similar compounds). Monitor for hepatic and renal toxicity via biomarkers (e.g., ALT/AST for liver function, creatinine for kidney stress). Store in sealed containers under inert gas to prevent degradation into volatile halogenated byproducts .

Advanced Research Questions

Q. How do reductive metabolic pathways of halogenated ethanes like this compound contribute to oxidative stress in biological systems?

  • Methodological Answer : Reductive dehalogenation by cytochrome P450 enzymes generates reactive intermediates (e.g., 1-chloro-2,2,2-trifluoroethane), which induce lipid peroxidation. Quantify F₂-isoprostanes (lipid peroxidation markers) via LC-MS/MS in rat models. Phenobarbital pretreatment amplifies metabolite formation by upregulating CYP2E1, exacerbating oxidative damage. Compare O₂ levels (14% vs. 21%) to assess hypoxia-driven reductive metabolism .

Q. What catalytic strategies improve the hydrodechlorination efficiency of polyhalogenated ethanes for environmental remediation?

  • Methodological Answer : Ni/C catalysts carbided at 500°C show enhanced selectivity for C-Cl bond cleavage over C-Br in dichloroethanes. Use H₂ flow rates >50 mL/min and temperatures ~200°C to minimize coke formation. Characterization via TEM and XPS confirms active Ni⁰ sites, while GC-MS monitors dehalogenation products (e.g., trifluoroethylene). Compare with Ru/Al₂O₃, which favors C-F bond activation under similar conditions .

Q. How do structural modifications (e.g., fluorination) affect the dielectric properties of polymers derived from halogenated ethane precursors?

  • Methodological Answer : Incorporate fluorinated diamines (e.g., 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane) into polyimides. Dielectric constants (k) below 2.5 are achieved due to reduced polarizability from bulky CF₃ groups. Use impedance spectroscopy (1 MHz–1 GHz) to measure k, and correlate with density functional theory (DFT) calculations of dipole moments. Annealing at 300°C further lowers k by enhancing free volume .

Data Contradictions and Resolution

Q. Why do studies report conflicting data on the critical temperature (Tc) and pressure (Pc) of halogenated ethanes?

  • Methodological Resolution : Variations arise from measurement techniques (e.g., static vs. dynamic methods). For 1,1,1-trifluoro-2-chloroethane, static cell measurements yield Tc = 456.86–456.96 K and Pc = 36.655–36.75 bar, while dynamic methods overestimate due to thermal lag. Calibrate equipment with NIST-certified reference compounds (e.g., CFC-11) and validate via consistency checks (e.g., Clausius-Clapeyron equation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.